Home > Products > Screening Compounds P2600 > Rocuronium bromide
Rocuronium bromide - 119302-91-9

Rocuronium bromide

Catalog Number: EVT-281881
CAS Number: 119302-91-9
Molecular Formula: C32H53BrN2O4
Molecular Weight: 609.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Rocuronium bromide acts as a competitive antagonist at the nicotinic acetylcholine receptors located at the neuromuscular junction. [, , ] It binds to these receptors, preventing acetylcholine from binding and subsequently inhibiting the depolarization of the muscle fiber membrane. [, ] This inhibition results in muscle relaxation or paralysis. [, ] Rocuronium bromide exhibits a rapid onset of action, typically within 60 seconds, and an intermediate duration of action, ranging from 20 to 60 minutes depending on the dose. [, , , , , , , , , ] Its effects can be reversed by anticholinesterase agents like neostigmine or sugammadex. [, , ]

Source and Classification

Rocuronium bromide is classified as a non-depolarizing neuromuscular blocker. It is derived from the steroid backbone of norcuronium and is chemically categorized as a monoquaternary ammonium compound. The compound is primarily sourced from synthetic processes involving steroid derivatives, specifically those that contain morpholine and pyrrolidine moieties.

Synthesis Analysis

The synthesis of rocuronium bromide typically involves several key steps:

  1. Starting Material: The process often begins with a steroid compound such as (2β,3α,5α,16β,17β)-2-(4-morpholinyl)-16-(1-pyrrolidinyl)-androstane-3,17-diol .
  2. Acetylation: The starting material undergoes selective acetylation using glacial acetic acid in the presence of a condensing agent like 2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline. This reaction yields an acetate derivative .
  3. Quaternization: The acetate derivative is then reacted with 3-bromopropene in a protic solvent under alkaline conditions to form rocuronium bromide. This step typically requires an inorganic base such as sodium carbonate .
  4. Purification: The final product is purified through methods such as column chromatography and crystallization from organic solvents like dichloromethane or acetonitrile .
Steroid CompoundAcetylationAcetate DerivativeQuaternizationRocuronium Bromide\text{Steroid Compound}\xrightarrow{\text{Acetylation}}\text{Acetate Derivative}\xrightarrow{\text{Quaternization}}\text{Rocuronium Bromide}
Molecular Structure Analysis

Rocuronium bromide has the molecular formula C18H22BrN2O2C_{18}H_{22}BrN_2O_2 and features a complex steroidal structure with several functional groups:

  • Steroidal Backbone: The compound retains the characteristic steroid structure with four fused rings.
  • Morpholine and Pyrrolidine Rings: These cyclic amines contribute to its neuromuscular blocking properties.
  • Quaternary Ammonium Group: The presence of the quaternary nitrogen atom is crucial for its pharmacological activity.

The three-dimensional arrangement of these components allows for interaction with nicotinic acetylcholine receptors at the neuromuscular junction.

Chemical Reactions Analysis

Rocuronium bromide participates in various chemical reactions:

  1. Hydrolysis: Under certain conditions, rocuronium bromide can hydrolyze to produce its parent amine and bromide ion.
  2. Degradation: It may undergo degradation in the presence of strong acids or bases, leading to the formation of by-products that can affect purity.
  3. Interactions with Other Drugs: Rocuronium can interact with other neuromuscular blockers or anesthetic agents, necessitating careful monitoring during surgical procedures.
Mechanism of Action

Rocuronium bromide acts by competitively blocking nicotinic acetylcholine receptors at the neuromuscular junction. This prevents acetylcholine from binding to its receptor sites on the motor end plate, leading to muscle relaxation. Key aspects of its mechanism include:

  • Competitive Antagonism: Rocuronium competes with acetylcholine for binding sites without activating the receptor.
  • Reversibility: Its effects can be reversed by administering cholinesterase inhibitors such as neostigmine, which increase acetylcholine levels at the synapse.

The onset of action is rapid (within 1-2 minutes), making it particularly useful for rapid sequence intubation procedures.

Physical and Chemical Properties Analysis

Rocuronium bromide exhibits several notable physical and chemical properties:

  • Appearance: It is typically presented as a white to off-white crystalline powder.
  • Solubility: Rocuronium bromide is soluble in water and certain organic solvents.
  • Melting Point: The melting point of rocuronium bromide ranges around 155°C .
  • Stability: It is stable under normal storage conditions but should be protected from light and moisture.

The compound's pH range for stability in solution is typically between 4 to 7.

Applications

Rocuronium bromide is primarily used in medical settings for:

  1. Anesthesia: It facilitates tracheal intubation and provides muscle relaxation during surgery.
  2. Critical Care: It may be used in intensive care units for patients requiring mechanical ventilation.
  3. Research: Rocuronium is also utilized in pharmacological studies examining neuromuscular transmission.
Introduction to Rocuronium Bromide

Historical Development and Clinical Adoption

The development of rocuronium bromide traces back to Organon Laboratories' neuromuscular research program in Scotland, which previously developed pancuronium (1966) and vecuronium (1980). Researchers sought an agent combining succinylcholine's rapid onset with the safety profile of non-depolarizing agents. Synthesized in the late 1980s, rocuronium emerged as a monoquaternary aminosteroid specifically engineered for faster onset than vecuronium through reduced potency and optimized steric configuration [9].

Key historical milestones include:

  • 1994: Initial clinical introduction following trials demonstrating onset within 60-90 seconds at 0.6 mg/kg doses
  • Rapid Sequence Intubation (RSI) adoption: Recognition as the first viable alternative to succinylcholine for RSI without associated hyperkalemia risk [4]
  • Reversal innovation: Development of sugammadex (γ-cyclodextrin derivative) specifically for rocuronium reversal, patented in 2001 and first tested in humans in 2005. This agent binds rocuronium with 1:1 stoichiometry, enabling rapid dissociation from nicotinic receptors [9]

Table 1: Historical Timeline of Neuromuscular Blocking Agents

YearDevelopment MilestoneSignificance
1814Charles Waterton's curare experimentsDemonstrated reversible respiratory paralysis
1942Griffith & Johnson's curare clinical useFirst NMBD use in anesthesia (Montreal)
1966Pancuronium introductionFirst synthetic aminosteroid NMBD
1994Rocuronium commercial launchFast-onset non-depolarizing agent
2015US approval of sugammadexSelective rocuronium reversal [7] [9]

Structural Classification: Aminosteroid Non-Depolarizing Neuromuscular Blockers

Rocuronium bromide (chemical name: 1-[(2β,3α,5α,16β,17β)-17-(acetyloxy)-3-hydroxy-2-(4-morpholinyl)-androstan-16-yl]-1-methylpyrrolidinium bromide) belongs to the aminosteroid structural class characterized by:

  • A cyclopentanoperhydrophenanthrene nucleus (steroid backbone) providing rigid hydrophobic structure
  • Quaternary ammonium groups: Essential for nicotinic receptor binding via electrostatic interactions
  • Monoquaternary configuration: Unlike the bis-quaternary pancuronium, explaining rocuronium's lower potency and faster onset [1] [6]

Its molecular structure (C₃₂H₅₃BrN₂O₄; molecular weight 609.69 g/mol) features critical modifications:

  • C2 position: Morpholine substitution enhancing water solubility
  • C3 position: Hydroxyl group enabling hydrogen bonding
  • N1 position: Allyl-substituted pyrrolidinium group providing optimal receptor affinity
  • C17 position: Acetyl ester instead of the piperidine ring in vecuronium, reducing polarity [6] [8]

Table 2: Structural Comparison of Aminosteroid Neuromuscular Blockers

AgentQuaternary GroupsC2 SubstituentC17 SubstituentRelative Potency
PancuroniumBis-quaternary2β-MorpholineAcetylpiperidine1x (reference)
VecuroniumMonoquaternary2β-MorpholinePiperidine5-7x
RocuroniumMonoquaternary2β-MorpholineAllyl-pyrrolidine0.6x [1] [8]

The low potency (ED₉₅ = 0.3 mg/kg) paradoxically enables faster onset by achieving higher receptor occupancy concentrations more rapidly. Molecular dynamics demonstrate its N-allyl group creates optimal charge distribution for competitive displacement of acetylcholine at α-subunits of nicotinic receptors [1]. Unlike benzylisoquinolinium agents (e.g., atracurium), rocuronium lacks histamine release potential due to its steroidal structure [7].

Global Regulatory Approvals and Marketed Formulations

Rocuronium bromide's regulatory journey reflects evolving anesthesia standards worldwide:

  • Initial approvals:
  • EU (1994: As "Esmeron")
  • USA (March 1994: As "Zemuron" by Organon) [1]
  • Sugammadex synergy: European approval (2008) preceded US approval (2015) due to FDA concerns regarding hypersensitivity and coagulation studies, requiring additional trials [9]
  • Generic expansion: Post-patent approvals include:
  • US FDA approval for Caplin Steriles' generic (March 2023)
  • Lupin's US launch (November 2023) of 50 mg/5 mL and 100 mg/10 mL vials [10]

Market dynamics indicate significant growth:

  • 2024 valuation: $1.2-$2.5 billion (estimates vary by source)
  • Projected CAGR: 6.3%-6.5% (2024-2033), potentially reaching $4 billion [5] [10]
  • Brand distribution:
  • "Zemuron" in USA
  • "Esmeron" in most other countries [1]

Table 3: Global Regulatory and Market Status (2025)

RegionBrand NamesKey ManufacturersMarket Notes
United StatesZemuron®, genericsOrganon, Lupin, Caplin SterilesGeneric entrants since 2023
European UnionEsmeron®Merck/OrganonSugammadex available since 2008
Asia-PacificVarious genericsJiupai Group, Xianju PharmaGrowing surgical volume driving demand
CanadaRocuronium BromideMultipleUsed in Medical Assistance in Dying protocols [1] [10]

The competitive landscape features >20 suppliers with 19 New Drug Applications (NDAs) and 11 Drug Master Files in the US alone. Recent strategic moves include Lupin's generic launch following Caplin Steriles' ANDA approval, capturing market share from Organon's Zemuron® which recorded $53M annual sales pre-generic entry [2] [10].

Properties

CAS Number

119302-91-9

Product Name

Rocuronium bromide

IUPAC Name

[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-3-hydroxy-10,13-dimethyl-2-morpholin-4-yl-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate;bromide

Molecular Formula

C32H53BrN2O4

Molecular Weight

609.7 g/mol

InChI

InChI=1S/C32H53N2O4.BrH/c1-5-14-34(15-6-7-16-34)28-20-26-24-9-8-23-19-29(36)27(33-12-17-37-18-13-33)21-32(23,4)25(24)10-11-31(26,3)30(28)38-22(2)35;/h5,23-30,36H,1,6-21H2,2-4H3;1H/q+1;/p-1/t23-,24+,25-,26-,27-,28-,29-,30-,31-,32-;/m0./s1

InChI Key

OYTJKRAYGYRUJK-FMCCZJBLSA-M

SMILES

CC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(C(C4)O)N5CCOCC5)C)C)[N+]6(CCCC6)CC=C.[Br-]

Solubility

Complete
2.84e-05 g/L

Synonyms

1-(17-(acetoyl)-3-hydroxy-2-(4-morpholinyl)androstan-16-yl)-1-(2-propenyl)pyrrolidinium
Androstane-3,17-diol, 2-(4-morpholinyl)-16-(1-(2-propen-1-yl)-1-pyrrolidiniumyl)-, 17-acetate, (2beta,3alpha,5alpha,16beta,17beta)-
Esmeron
Esmerone
ORG 9426
ORG-9426
ORG9426
pyrrolidinium, 1-((2beta,3alpha,5alpha,16beta,17beta)-17-(acetyloxy)-3-hydroxy-2-(4-morpholinyl)androstan-16-yl)-1-(2-propenyl)-, bromide
rocuronium
rocuronium bromide
Zemuron

Canonical SMILES

CC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(C(C4)O)N5CCOCC5)C)C)[N+]6(CCCC6)CC=C.[Br-]

Isomeric SMILES

CC(=O)O[C@H]1[C@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@@H]([C@H](C4)O)N5CCOCC5)C)C)[N+]6(CCCC6)CC=C.[Br-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.